molecular formula C10H14F3NO3 B1476012 2-(1-(3,3,3-Trifluoro-2-oxopropyl)piperidin-4-yl)acetic acid CAS No. 2098062-97-4

2-(1-(3,3,3-Trifluoro-2-oxopropyl)piperidin-4-yl)acetic acid

Cat. No.: B1476012
CAS No.: 2098062-97-4
M. Wt: 253.22 g/mol
InChI Key: FYRYKPDBLBVGNE-UHFFFAOYSA-N
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Description

2-(1-(3,3,3-Trifluoro-2-oxopropyl)piperidin-4-yl)acetic acid is a nitrogen-containing heterocyclic compound with a molecular formula of C11H16F3NO3 This compound is characterized by the presence of a piperidine ring substituted with a trifluoromethyl ketone and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(3,3,3-Trifluoro-2-oxopropyl)piperidin-4-yl)acetic acid typically involves the reaction of piperidine derivatives with trifluoromethyl ketones under controlled conditions. One common method includes the use of a piperidine derivative, such as 4-piperidone, which undergoes a nucleophilic addition reaction with a trifluoromethyl ketone in the presence of a base. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-(3,3,3-Trifluoro-2-oxopropyl)piperidin-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like organolithium compounds or Grignard reagents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(1-(3,3,3-Trifluoro-2-oxopropyl)piperidin-4-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: It is employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-(3,3,3-Trifluoro-2-oxopropyl)piperidin-4-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl ketone group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1-(3,3,3-Trifluoro-2-oxopropyl)pyrrolidin-4-yl)acetic acid: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    2-(1-(3,3,3-Trifluoro-2-oxopropyl)morpholin-4-yl)acetic acid: Contains a morpholine ring, offering different steric and electronic properties.

Uniqueness

2-(1-(3,3,3-Trifluoro-2-oxopropyl)piperidin-4-yl)acetic acid is unique due to its specific combination of a piperidine ring and a trifluoromethyl ketone group. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications.

Properties

IUPAC Name

2-[1-(3,3,3-trifluoro-2-oxopropyl)piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3NO3/c11-10(12,13)8(15)6-14-3-1-7(2-4-14)5-9(16)17/h7H,1-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRYKPDBLBVGNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC(=O)O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1-(3,3,3-Trifluoro-2-oxopropyl)piperidin-4-yl)acetic acid
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2-(1-(3,3,3-Trifluoro-2-oxopropyl)piperidin-4-yl)acetic acid
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2-(1-(3,3,3-Trifluoro-2-oxopropyl)piperidin-4-yl)acetic acid
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2-(1-(3,3,3-Trifluoro-2-oxopropyl)piperidin-4-yl)acetic acid
Reactant of Route 5
2-(1-(3,3,3-Trifluoro-2-oxopropyl)piperidin-4-yl)acetic acid
Reactant of Route 6
2-(1-(3,3,3-Trifluoro-2-oxopropyl)piperidin-4-yl)acetic acid

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